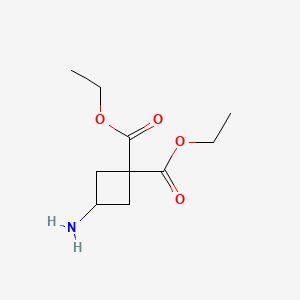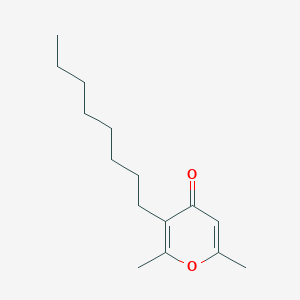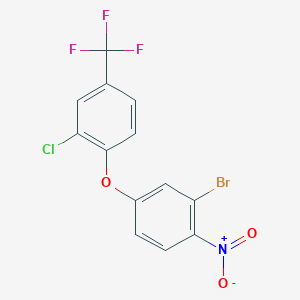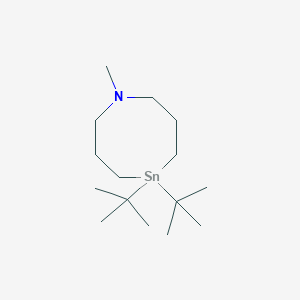
5,5-Di-tert-butyl-1-methyl-1,5-azastannocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Di-tert-butyl-1-methyl-1,5-azastannocane is an organotin compound characterized by the presence of a tin atom bonded to a nitrogen atom within a cyclic structure. This compound is notable for its unique steric properties due to the bulky tert-butyl groups attached to the nitrogen atom. It is used in various chemical applications, particularly in the field of organometallic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Di-tert-butyl-1-methyl-1,5-azastannocane typically involves the reaction of a tin precursor with a nitrogen-containing ligand. One common method involves the reaction of di-tert-butylamine with a tin halide, such as tin(IV) chloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Di-tert-butyl-1-methyl-1,5-azastannocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Applications De Recherche Scientifique
5,5-Di-tert-butyl-1-methyl-1,5-azastannocane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mécanisme D'action
The mechanism of action of 5,5-Di-tert-butyl-1-methyl-1,5-azastannocane involves its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s binding affinity and specificity. The tin atom can form coordination bonds with various ligands, affecting the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Another organometallic compound with bulky tert-butyl groups.
tert-Butylbenzene: A simpler aromatic compound with a tert-butyl group attached to a benzene ring.
Benzene, 1,3-bis(1,1-dimethylethyl)-5-methyl-: A compound with similar steric properties due to the presence of tert-butyl groups.
Uniqueness
5,5-Di-tert-butyl-1-methyl-1,5-azastannocane is unique due to its cyclic structure and the presence of a tin atom bonded to a nitrogen atom. This combination of features provides distinct reactivity and stability compared to other organotin compounds. The bulky tert-butyl groups also contribute to its unique steric properties, making it valuable in various chemical applications.
Propriétés
Numéro CAS |
110971-29-4 |
|---|---|
Formule moléculaire |
C15H33NSn |
Poids moléculaire |
346.14 g/mol |
Nom IUPAC |
5,5-ditert-butyl-1-methyl-1,5-azastannocane |
InChI |
InChI=1S/C7H15N.2C4H9.Sn/c1-4-6-8(3)7-5-2;2*1-4(2)3;/h1-2,4-7H2,3H3;2*1-3H3; |
Clé InChI |
SRGHSJOBEGEJBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Sn]1(CCCN(CCC1)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


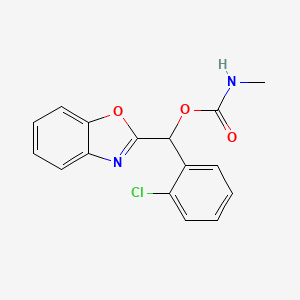
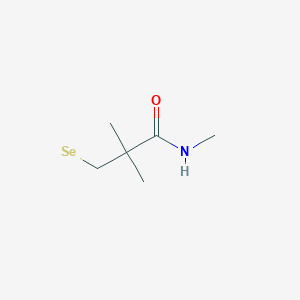



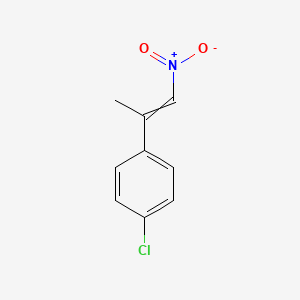
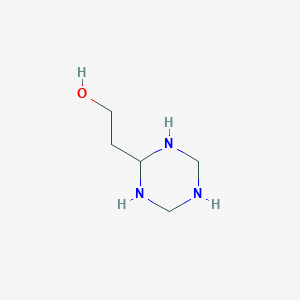

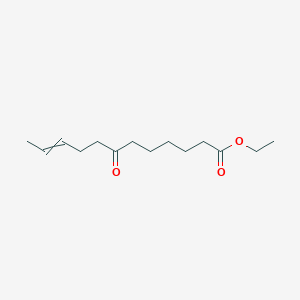
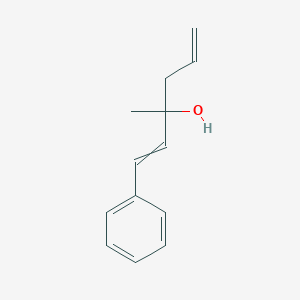
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
